O-[(3-methoxyphenyl)methyl]hydroxylamine
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Overview
Description
O-(3-Methoxybenzyl)hydroxylamine is a chemical compound with the molecular formula C8H11NO2 It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 3-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(3-Methoxybenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .
Industrial Production Methods
Industrial production methods for O-(3-Methoxybenzyl)hydroxylamine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize commercially available reagents and catalysts to facilitate the reaction process .
Chemical Reactions Analysis
Types of Reactions
O-(3-Methoxybenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, primary amines, and various substituted derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
O-(3-Methoxybenzyl)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of O-(3-Methoxybenzyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to O-(3-Methoxybenzyl)hydroxylamine include:
- O-Benzylhydroxylamine
- O-(4-Methoxybenzyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Uniqueness
O-(3-Methoxybenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other hydroxylamine derivatives may not be suitable .
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
O-[(3-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c1-10-8-4-2-3-7(5-8)6-11-9/h2-5H,6,9H2,1H3 |
InChI Key |
KBXVIQKLRHKPEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CON |
Origin of Product |
United States |
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